molecular formula C5H11BrO B6283763 1-bromopentan-3-ol CAS No. 128916-19-8

1-bromopentan-3-ol

Cat. No.: B6283763
CAS No.: 128916-19-8
M. Wt: 167.04 g/mol
InChI Key: MDEOBMBGEXCNTP-UHFFFAOYSA-N
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Description

1-Bromopentan-3-ol ( 128916-19-8) is a halogenated alcohol with the molecular formula C5H11BrO and a molecular weight of 167.05 g/mol . This compound serves as a versatile alkyl halide building block in organic synthesis and materials science research. Its primary research application is as a reactant in the synthesis and functionalization of polymers. For instance, this compound and related bromo-alcohols have been used to introduce pendant hydroxyl-functionalized alkyl chains into cationic polymers, such as quaternized poly(4-vinylpyridine) copolymers . The functionality of the pendant group is a critical parameter in designing polycations, directly influencing their biological activity. Researchers utilize this compound to study structure-function relationships, particularly in developing materials with tailored antibacterial properties and transfection efficiencies for potential non-viral gene delivery systems . The mechanism of action for polymers derived from such reagents often involves the electrostatic interaction of the cationic polymer backbone with negatively charged bacterial cell membranes, while the hydrophobic pendant chains disrupt membrane integrity . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128916-19-8

Molecular Formula

C5H11BrO

Molecular Weight

167.04 g/mol

IUPAC Name

1-bromopentan-3-ol

InChI

InChI=1S/C5H11BrO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3

InChI Key

MDEOBMBGEXCNTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCBr)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromopentan 3 Ol and Its Enantiomers

Non-Stereoselective Synthetic Routes

Non-stereoselective routes aim to produce the target molecule without controlling the stereochemistry at the chiral center (C3), resulting in a racemic mixture of (R)- and (S)-1-bromopentan-3-ol. These methods are often valued for their simplicity and the use of readily available reagents.

Direct Halogenation Strategies

Direct halogenation approaches involve the introduction of a bromine atom onto a precursor molecule that already contains the pentanol (B124592) framework. The key challenge in these strategies is achieving the correct regioselectivity to ensure the bromine is introduced at the C1 position, rather than other possible locations on the carbon chain.

The direct conversion of pentan-3-ol to 1-bromopentan-3-ol is not a straightforward transformation. Standard brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) would preferentially react with the secondary alcohol at C3, leading to the formation of 3-bromopentane. Therefore, achieving the desired 1-bromo regiochemistry requires the use of a pentan-3-ol derivative where the C1 position is activated for halogenation or where the hydroxyl group is protected to prevent its substitution.

One plausible, albeit multi-step, strategy involves protecting the hydroxyl group of pentan-3-ol as a more stable ether or silyl (B83357) ether. This protected intermediate could then undergo regioselective radical bromination. Radical initiators, in combination with a bromine source like N-Bromosuccinimide (NBS), can favor halogenation at positions away from activating groups. However, radical bromination of an unactivated alkane chain can often lead to a mixture of isomers, posing significant purification challenges. Theoretical routes using NBS for the bromination of tertiary alcohols have been proposed, but they often suffer from low yields and poor regioselectivity. benchchem.com A more controlled approach would be necessary to make this a viable synthetic pathway.

A more direct and regioselective approach involves the hydrobromination of an unsaturated alcohol precursor. The ideal starting material for this strategy is pent-1-en-3-ol . The addition of hydrogen bromide (HBr) across the carbon-carbon double bond can be controlled to yield the desired product.

In the absence of radical initiators, the electrophilic addition of HBr to pent-1-en-3-ol would follow Markovnikov's rule, leading to the formation of 2-bromopentan-3-ol as the major product. However, when the reaction is conducted in the presence of peroxides (e.g., H₂O₂), the mechanism switches to a free-radical addition. This "peroxide effect," also known as the Kharasch effect, results in anti-Markovnikov addition. quora.com The bromine radical adds to the least substituted carbon of the double bond (C1), leading to the formation of the desired This compound . quora.comquora.com

The reaction proceeds as follows: CH₂=CHCH(OH)CH₂CH₃ + HBr --(Peroxides)--> BrCH₂CH₂CH(OH)CH₂CH₃

This method is highly effective for terminal alkenes and provides a direct route to the target molecule with the correct regiochemistry.

Reduction of Brominated Ketones and Related Carbonyl Precursors

Another major synthetic pathway to this compound is the reduction of a suitable brominated ketone. This approach first establishes the bromo-substituted carbon skeleton and then creates the alcohol functionality in the final step. The key to this method is the chemoselective reduction of the carbonyl group without affecting the carbon-bromine bond.

The reduction of 2-bromopentan-3-one (B1268175) is a relevant transformation in the synthesis of brominated alcohols. This α-bromo ketone can be reduced to form an alcohol. benchchem.com However, the product of this specific reduction is 2-bromopentan-3-ol , not this compound. benchchem.com The reaction involves the conversion of the ketone group at C3 into a hydroxyl group, while the bromine atom remains at the C2 position.

For the synthesis of the target molecule, This compound , the correct precursor would be 1-bromopentan-3-one (B13465863) . The reduction of this β-bromo ketone would yield the desired product.

The choice of reducing agent is critical for the successful synthesis of halohydrins from halo-ketones. The agent must be powerful enough to reduce the ketone but mild enough to avoid reductive cleavage of the carbon-bromine bond (debromination), which is a common side reaction. researchgate.netoup.com

Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this purpose. slideshare.netmasterorganicchemistry.com It is a mild reducing agent that is highly selective for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.com The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at moderate temperatures.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used. benchchem.combenchchem.com However, its high reactivity increases the risk of side reactions, including the removal of the bromine atom. Therefore, reactions with LiAlH₄ often require more controlled conditions, such as lower temperatures and anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. benchchem.com

To further improve the chemoselectivity of the reduction, especially for α,β-unsaturated systems or to minimize side reactions, specific methodologies have been developed. The Luche reduction conditions, which employ NaBH₄ in combination with a Lewis acid catalyst like cerium(III) chloride (CeCl₃) in methanol, are particularly effective. masterorganicchemistry.comacs.org This method enhances the electrophilicity of the carbonyl carbon, promoting its reduction while leaving other functionalities intact. masterorganicchemistry.com Other systems, such as NaBH₄ combined with antimony tribromide (SbBr₃), have also been studied for the chemoselective debromination or reduction of α-bromo ketones. oup.com

The following table summarizes various reducing agents and typical conditions for the reduction of bromo-ketones.

Reducing AgentTypical Solvent(s)Typical ConditionsSelectivity ProfileReference
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room TemperatureGood chemoselectivity for ketones; can be used in protic solvents. slideshare.netmasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether-78°C to 0°C; AnhydrousVery strong, less selective; risk of dehalogenation. benchchem.combenchchem.com
Sodium Borohydride / Cerium(III) Chloride (Luche Reduction)MethanolRoom TemperatureExcellent chemoselectivity for carbonyls, even in unsaturated systems. masterorganicchemistry.comacs.org
Indium MetalWaterSonicationPrimarily used for reductive dehalogenation, not carbonyl reduction. researchgate.net

Functional Group Interconversions on Pre-functionalized Pentane (B18724) Scaffolds

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. thieme-connect.dewiley.comchemistrydocs.com The synthesis of racemic this compound can be efficiently achieved from readily available pentane precursors through well-established FGI reactions.

A primary route involves the reduction of the corresponding ketone, 1-bromopentan-3-one. This precursor can be synthesized by methods such as the α-bromination of 3-pentanone. benchchem.com The subsequent reduction of the carbonyl group in 1-bromopentan-3-one to a hydroxyl group is a standard transformation. Common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent can be employed for this purpose, selectively reducing the ketone to the secondary alcohol, this compound. benchchem.com

Alternatively, one could envision a synthesis starting from pentane-1,3-diol. This approach would require the selective functionalization of the primary hydroxyl group at the C1 position, converting it into a bromide, while leaving the secondary hydroxyl group at the C3 position intact. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used to convert alcohols to alkyl bromides. vaia.comyoutube.com However, achieving high selectivity for the primary alcohol over the secondary one can be challenging and may require the use of protecting groups to temporarily mask the C3 hydroxyl group. For instance, a procedure analogous to the conversion of 1,5-pentanediol (B104693) to 5-bromopentan-1-ol (B46803) using aqueous HBr could be adapted for this purpose. arkat-usa.org

These FGI methods provide reliable access to the racemic form of this compound, setting the stage for more advanced enantioselective strategies.

Enantioselective and Diastereoselective Synthetic Strategies for Chiral this compound

The synthesis of specific enantiomers of this compound, (R)-1-bromopentan-3-ol and (S)-1-bromopentan-3-ol, requires the use of asymmetric synthesis techniques. These methods are critical for producing optically pure compounds for applications in pharmaceuticals and materials science. wiley-vch.de

Asymmetric Reduction of Prochiral Ketone Precursors

The most direct approach to chiral this compound is the asymmetric reduction of the prochiral ketone, 1-bromopentan-3-one. This can be accomplished using catalytic hydrogenation, chiral hydride reagents, or enzymatic transformations, each offering distinct advantages in terms of selectivity and reaction conditions.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wiley-vch.dewiley-vch.de Chiral catalysts based on transition metals like ruthenium (Ru) and rhodium (Rh) are particularly effective. For the reduction of α-haloketones such as 1-bromopentan-3-one, catalysts developed by Noyori and others have shown exceptional performance. researchgate.netnih.gov

Ruthenium complexes featuring chiral diphosphine ligands (e.g., BINAP) and a chiral diamine ligand (e.g., TsDPEN) are highly efficient for the asymmetric hydrogenation of various ketones, including those with functional groups. researchgate.netnih.gov Similarly, rhodium(I) complexes paired with chiral phosphorus ligands can catalyze the hydrogenation of ketones with high enantioselectivity. wiley-vch.dersc.orgrsc.org These reactions typically proceed with high conversion rates and can yield the desired chiral alcohol with excellent enantiomeric excess (ee). The choice between the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction, allowing for selective synthesis of either (R)- or (S)-1-bromopentan-3-ol.

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Ketone Reduction

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ru(II)-TsDPEN Complexα-Chloro Aromatic KetoneChiral ChlorohydrinUp to 98% researchgate.net
Rh(I)-Chiral Phosphorous LigandAryl Alkyl KetoneChiral Secondary AlcoholUp to 97% rsc.org
Imidazolium-modified Rh/Diamine-PMOα-HaloketoneChiral HalohydrinHigh rsc.org

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones using a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex). wiley.comorganic-chemistry.orgyoutube.com The chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone. youtube.comuvic.ca

By selecting the appropriate enantiomer of the CBS catalyst, one can predictably synthesize either (R)- or (S)-1-bromopentan-3-ol from 1-bromopentan-3-one with high levels of enantioselectivity. nih.gov This method is known for its operational simplicity and broad substrate scope, making it a valuable tool for laboratory-scale synthesis. organic-chemistry.org

Table 2: Asymmetric Hydride Reduction via CBS Methodology

CatalystReducing AgentSubstrate TypeStereochemical OutcomeReference
(S)-CBS CatalystBorane (BH₃)Prochiral KetoneTypically (R)-Alcohol organic-chemistry.org
(R)-CBS CatalystBorane (BH₃)Prochiral KetoneTypically (S)-Alcohol nih.gov

Biocatalysis offers an environmentally benign and highly selective alternative for asymmetric synthesis. mdpi.com Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols with exceptional stereoselectivity. thieme-connect.deacs.org A wide range of ADHs, often sourced from microorganisms like Rhodococcus ruber, Lactobacillus brevis, and Ralstonia sp., have been successfully applied to the reduction of α-halo ketones. researchgate.netmdpi.com

In a typical bioreduction, whole cells containing the desired ADH or the isolated enzyme itself are used. A co-substrate, such as 2-propanol or glucose, is often added to regenerate the necessary cofactor (NADH or NADPH) in situ. mdpi.commdpi.com By screening a panel of available ADHs, it is often possible to find enzymes that produce the (R)-alcohol and others that produce the (S)-alcohol, providing access to both enantiomers of this compound with very high conversions and enantiomeric excess, frequently exceeding 99% ee. researchgate.net

Table 3: Bioreduction of Ketones using Alcohol Dehydrogenases (ADHs)

Enzyme SourceSubstrate TypeProductEnantiomeric Excess (ee)Reference
ADH from Rhodococcus ruber (ADH-A)α,α-Dihalogenated KetoneChiral β,β-DihalohydrinExcellent researchgate.net
ADH from Ralstonia sp. (RasADH)1,4-Diphenylbutane-1,4-dione(1S,4S)-Diol>99% mdpi.com
ADH from Lactobacillus brevis (LBADH)α,β-Unsaturated KetoneOptically Active Allylic AlcoholHigh mdpi.com

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. uvic.catcichemicals.commdpi.com This strategy leverages the existing stereocenters of the starting material to construct the chiral target molecule.

A plausible, though not explicitly documented, chiral pool synthesis for (S)-1-bromopentan-3-ol could start from (S)-ethyl lactate. The synthesis could proceed via conversion of the ester to a Weinreb amide, followed by reaction with an ethyl Grignard reagent to form a ketone. Subsequent reduction and functional group manipulations, including chain extension and conversion of a hydroxyl group to a bromide, would ultimately lead to the target molecule. This multi-step process, while potentially longer, can be an effective way to ensure high enantiopurity derived from the starting material. uvic.caresearchgate.net

Derivation from Naturally Occurring Chiral Precursors

The synthesis of chiral compounds can often be efficiently achieved by starting with a readily available, enantiomerically pure natural product. This approach, known as a chiral pool synthesis, leverages the inherent chirality of the starting material to produce the desired enantiomer of the target molecule. For instance, a convergent total synthesis of the 16-membered macrolactone natural product (-)-A26771B has been reported starting from 3,4,6-tri-o-acetyl-D-glucal, a derivative of the natural sugar glucose. rsc.org While this specific synthesis does not directly produce this compound, the strategies employed, such as the Ferrier rearrangement and cross-metathesis of chiral fragments, illustrate the principles of using natural precursors to construct complex chiral molecules. rsc.org This general methodology could be adapted to target specific chiral alcohols like (R)- or (S)-1-bromopentan-3-ol by selecting an appropriate natural starting material and a suitable synthetic route.

Multi-step Transformations Preserving Chirality

In many synthetic endeavors, a key chiral center is established early in the reaction sequence, and subsequent transformations are designed to preserve this stereochemistry. This strategy is crucial for the efficient synthesis of enantiomerically pure compounds. An example of this approach can be seen in a synthesis where a chiral center is introduced via a chiral lithiated pyrazine (B50134) cyanocuprate complex, followed by the introduction of a second chiral center using an asymmetric azidation methodology. ucl.ac.uk This highlights the importance of sequential, stereocontrolled reactions.

Another relevant example involves the synthesis of chiral N-sulfinamides, where a nucleophilic attack on a functionalized imine generates a new chiral center. rsc.org The resulting product can then be further manipulated while retaining the newly established stereocenter. Similarly, the synthesis of reference materials for studying enzymatic reactions, such as the preparation of (R)- and (S)-3-bromobutan-1-ol, involves multi-step sequences that start from a chiral precursor and proceed with reactions that either retain or invert the stereochemistry in a controlled manner. muni.cz For instance, an Appel reaction can be used to invert the configuration at a stereocenter. muni.cz These examples underscore the principle of carrying out a series of reactions that meticulously maintain the desired chirality throughout the synthesis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. This method has proven effective for creating a wide range of chiral molecules.

One notable application of this strategy is in the development of scalable processes for key pharmaceutical intermediates. For example, a process for the stereoselective synthesis of a 1-β-methyl carbapenem (B1253116) key intermediate employs a commercially available chiral 4-phenyl-2-oxazolidinone. acs.org This auxiliary directs the stereochemistry of subsequent reactions, leading to an efficient and cost-effective process with high selectivity and yield. acs.org

Similarly, the synthesis of the astrocyte activation suppressor, ONO-2506, previously involved an asymmetric synthesis with a chiral auxiliary. acs.org Although this was later replaced by a more cost-effective catalytic method, it demonstrates the utility of chiral auxiliaries in complex molecule synthesis. acs.org The general principle involves attaching the auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Enantioselective Halogenation Reactions

The direct introduction of a halogen atom in a stereocontrolled manner represents a powerful tool in organic synthesis. Enantioselective halogenation reactions have been developed to create chiral halo-organic compounds, which are valuable synthetic intermediates.

One approach involves the use of a TADDOL-mediated dibromination of cinnamyl alcohols. nih.gov This method utilizes a chiral catalyst to control the enantioselectivity of the bromine addition. Further development led to a second-generation system capable of selective bromochlorination, dichlorination, and dibromination. nih.gov The reaction conditions, such as the choice of solvent, were found to be crucial for achieving high regio- and enantioselectivity. nih.gov

Another significant advancement is the organocatalytic enantioselective α-bromination of aldehydes using N-bromosuccinimide (NBS). researchgate.netacs.org This methodology employs a chiral amine catalyst, such as a Jørgensen–Hayashi type catalyst, to achieve high yields and enantioselectivities under mild conditions. researchgate.netacs.org The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with the bromine source. The resulting α-bromo aldehyde can be subsequently reduced to the corresponding chiral bromohydrin, such as 2-bromo-pentan-1-ol. acs.org

Catalyst SystemSubstrate TypeHalogen SourceKey Features
TADDOL-metal halideCinnamyl alcoholsDibromomalonatesCatalytic, enantioselective dibromination. nih.gov
Jørgensen–Hayashi type catalystAldehydesN-bromosuccinimide (NBS)Organocatalytic, high enantioselectivity. researchgate.netacs.org

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer.

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures with high efficiency. Lipases and esterases are commonly used for the kinetic resolution of racemic alcohols and their esters. For instance, the chemoenzymatic synthesis of N-trifluoroacetyl doxorubicin-14-valerate utilizes a lipase-catalyzed regioselective esterification. acs.org

In the context of haloalcohols, haloalkane dehalogenases have shown significant potential. The haloalkane dehalogenase LinB from Sphingobium japonicum UT26 has been used for the kinetic resolution of α-bromo-amides and -esters with excellent enantioselectivity. rug.nl This enzyme catalyzes the hydrolytic dehalogenation of a broad range of substrates, including halogenated alcohols. rug.nlresearchgate.net The enzyme's exquisite enantioselectivity allows for the separation of enantiomers, making it a valuable tool for preparing enantiopure building blocks. rug.nlresearchgate.net

EnzymeSubstrate ClassReaction TypeOutcome
LipaseRacemic alcohols/estersEsterification/hydrolysisSeparation of enantiomers. acs.org
Haloalkane dehalogenase (LinB)Racemic haloalkanes/haloalcoholsHydrolytic dehalogenationKinetic resolution to yield enantiopure haloalcohols. rug.nl

Kinetic resolution can also be achieved using non-enzymatic chiral catalysts. These methods often involve the use of chiral metal complexes or organocatalysts to selectively react with one enantiomer of a racemic mixture.

An example of this approach is the hydrolytic kinetic resolution of racemic epoxides. While this specific example does not directly involve this compound, the principle is applicable. In this process, a chiral catalyst is used to selectively open one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus resolved. This strategy has been employed in the synthesis of various chiral intermediates.

Reactivity Profiles and Elucidation of Reaction Mechanisms Involving 1 Bromopentan 3 Ol

Reactions Involving the Secondary Hydroxyl Group

Oxidation Reactions to Ketones or Carboxylic Acids

The secondary hydroxyl group at the C3 position of 1-bromopentan-3-ol can be oxidized. The oxidation of secondary alcohols typically yields ketones. askfilo.com In this specific case, oxidation converts this compound into 1-bromopentan-3-one (B13465863). Further oxidation to a carboxylic acid is not possible without cleavage of the carbon-carbon backbone. A variety of reagents can accomplish this transformation, ranging from chromium-based compounds to milder, more selective methods.

ReagentCommon Name/AbbreviationConditionsProduct with this compound
H₂CrO₄ (formed from Na₂Cr₂O₇/H₂SO₄)Chromic AcidAqueous acid1-Bromopentan-3-one
Pyridinium (B92312) chlorochromatePCCAnhydrous CH₂Cl₂1-Bromopentan-3-one
(COCl)₂/DMSO, then Et₃NSwern OxidationAnhydrous CH₂Cl₂, low temperature (-78 °C)1-Bromopentan-3-one
Dess-Martin periodinaneDMPAnhydrous CH₂Cl₂1-Bromopentan-3-one

Esterification and Etherification for Derivatization

The hydroxyl group serves as a key functional handle for derivatization through esterification and etherification.

Esterification: This reaction involves converting the alcohol into an ester. While it can be achieved by reacting with a carboxylic acid under acidic catalysis (Fischer esterification), a more efficient method for a secondary alcohol involves reaction with a more reactive acyl derivative, such as an acyl chloride or an acid anhydride. These reactions are typically performed in the presence of a non-nucleophilic base like pyridine, which neutralizes the acidic byproduct (e.g., HCl).

Reaction with Acyl Chloride: this compound + CH₃COCl (Acetyl chloride) → 1-bromo-3-pentyl acetate (B1210297) + Pyridinium hydrochloride

Etherification: The conversion of the hydroxyl group to an ether is commonly performed via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a leaving group from an alkyl halide in an SN2 reaction to form the ether.

Step 1 (Alkoxide formation): this compound + NaH → Sodium 1-bromopentan-3-oxide + H₂

Step 2 (SN2 attack): Sodium 1-bromopentan-3-oxide + CH₃I (Methyl iodide) → 1-bromo-3-methoxypentane + NaI

Protection and Deprotection Strategies for the Hydroxyl Functionality

In multi-step syntheses, the hydroxyl group's acidic proton and nucleophilicity can interfere with certain reagents, such as organometallics (e.g., Grignard reagents) or strong bases. masterorganicchemistry.comuobaghdad.edu.iq To prevent unwanted side reactions, the hydroxyl group can be temporarily converted into a non-reactive "protecting group". libretexts.orglibretexts.org A good protecting group is easily installed, stable to the desired reaction conditions, and can be removed cleanly in high yield when its function is complete. uobaghdad.edu.iq

Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. masterorganicchemistry.comhighfine.com They are formed by reacting the alcohol with a silyl halide in the presence of a base. chemistrysteps.com The steric bulk of the substituents on the silicon atom influences the stability of the resulting silyl ether. highfine.com Deprotection is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond, or under acidic conditions. masterorganicchemistry.comlibretexts.orggelest.com

Protecting GroupAbbreviationInstallation ReagentsStabilityDeprotection Reagents
Trimethylsilyl etherTMSTMSCl, Et₃NSensitive to mild acid/base, moistureK₂CO₃/MeOH; mild acid
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMSCl, ImidazoleStable to most non-acidic/non-fluoride conditionsTBAF; aqueous acid (e.g., HCl, AcOH) thieme-connect.comorganic-chemistry.org
Triisopropylsilyl etherTIPSTIPSCl, ImidazoleVery stable to a wide range of conditions due to steric bulkTBAF (slower than TBDMS); strong acid highfine.com
Tetrahydropyranyl etherTHPDihydropyran (DHP), p-TsOH (cat.)Stable to base, nucleophiles, mild reducing/oxidizing agentsAqueous acid (e.g., HCl, PPTS) masterorganicchemistry.com
Benzyl etherBnBnBr, NaHVery stable to acidic and basic conditions, many redox reagentsH₂, Pd/C (Hydrogenolysis) uobaghdad.edu.iq

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. The specific mechanism, either E1 (unimolecular) or E2 (bimolecular), is highly dependent on the reaction conditions, particularly the strength of the base and the solvent. lumenlearning.com

The E2 mechanism is a single, concerted step where a strong base abstracts a proton from a β-carbon (a carbon adjacent to the carbon bearing the bromine) at the same time as the bromide leaving group departs. libretexts.org This pathway is favored by strong bases, such as alkoxides (RO⁻). lumenlearning.com

The E1 mechanism proceeds in two steps. First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, a weak base abstracts a β-proton to form the double bond. lumenlearning.com This pathway is favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate.

For this compound, there are two different β-carbons from which a proton can be abstracted: C2. This leads to the possibility of forming two different constitutional isomers, and the outcome is governed by the principle of regioselectivity.

Zaitsev Product : Abstraction of a proton from the more substituted β-carbon (C2) results in the formation of the more substituted and thermodynamically more stable alkene. For this compound, this would be pent-1-en-3-ol .

Hofmann Product : Abstraction of a proton from the less substituted β-carbon is not possible in this molecule as the bromine is on C1. Therefore, only the Zaitsev product is possible through the elimination of HBr.

The choice between Zaitsev and Hofmann products is largely determined by the steric hindrance of the base used. chemistrysteps.com

Small, strong bases (e.g., sodium ethoxide, sodium hydroxide) can easily access the more sterically hindered proton on C2, leading predominantly to the Zaitsev product. youtube.comyoutube.com

Bulky, sterically hindered bases (e.g., potassium tert-butoxide) find it difficult to approach the internal C2 proton.

Since this compound is a primary halide, only one elimination product is possible, pent-1-en-3-ol. Therefore, the concepts of Zaitsev and Hofmann regioselectivity are not applicable in this specific case.

If the reaction proceeds via an E1 mechanism through a rearranged carbocation, stereoselectivity can be a factor. For instance, if a hydride shift leads to a carbocation at C2, subsequent elimination could form pent-2-en-3-ol, which can exist as E and Z stereoisomers. Typically, the more stable trans (E) isomer is the major product. libretexts.org

Table 1: Expected Elimination Products of this compound under Various Conditions
Reaction ConditionsDominant MechanismMajor Alkene ProductGoverning Rule
Strong, non-bulky base (e.g., NaOEt in EtOH)E2Pent-1-en-3-olN/A (single product)
Strong, bulky base (e.g., t-BuOK in t-BuOH)E2Pent-1-en-3-olN/A (single product)
Weak base/nucleophile, heat (e.g., EtOH, H₂O)E1Pent-1-en-3-ol (and potential rearranged products)Zaitsev (for rearranged products)

Elimination and substitution reactions are often in competition. youtube.com The structure of the alkyl halide and the nature of the base/nucleophile are critical factors in determining the major pathway. libretexts.org Since this compound is a primary alkyl halide, it is particularly susceptible to Sₙ2 reactions.

Strong Base/Strong Nucleophile (e.g., NaOH, NaOEt): These reagents can act as both a base (promoting E2) and a nucleophile (promoting Sₙ2). For a primary halide like this compound, the Sₙ2 pathway is generally favored due to the low steric hindrance at the electrophilic carbon. lumenlearning.com Therefore, reaction with sodium hydroxide would likely yield a significant amount of pentane-1,3-diol alongside the elimination product.

Strong, Sterically Hindered Base (e.g., Potassium tert-butoxide): Bulky bases are poor nucleophiles. They favor the E2 pathway because it is difficult for them to attack the carbon atom directly, but they can readily abstract a proton from the less hindered C2 position. youtube.com

Weak Base/Weak Nucleophile (e.g., H₂O, ROH with heat): Under these conditions, slow Sₙ1 and E1 reactions can occur. The primary carbocation that would initially form is highly unstable and likely to rearrange via a hydride shift to a more stable secondary carbocation at C2. This rearranged carbocation can then be trapped by the solvent (Sₙ1 product: 3-ethoxypentan-1-ol if ethanol (B145695) is the solvent) or lose a proton (E1 product: pent-2-en-3-ol).

Higher temperatures generally favor elimination over substitution.

Table 2: Competition Between Substitution and Elimination for this compound
Reagent/ConditionsFavored Pathway(s)Major Product(s)
NaOEt in EtOH (Strong Base/Nucleophile)Sₙ2 and E21-Ethoxypentan-3-ol (Sₙ2), Pent-1-en-3-ol (E2)
t-BuOK in t-BuOH (Bulky, Strong Base)E2Pent-1-en-3-ol
EtOH, heat (Weak Base/Nucleophile)Sₙ1 / E1 (with rearrangement)3-Ethoxypentan-1-ol, Pent-2-en-3-ol

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for intramolecular reactions where the hydroxyl group participates in the displacement of the bromide.

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide ion. This alkoxide is a potent intramolecular nucleophile that can attack the carbon bearing the bromine (C1) in an intramolecular Sₙ2 reaction. youtube.comyoutube.com This process is a variation of the Williamson ether synthesis.

The resulting cyclization of this compound yields a four-membered cyclic ether, 2-ethyloxetane . The formation of four-membered rings via this method is possible, although often slower than the formation of five- or six-membered rings. youtube.com This intramolecular pathway must compete with intermolecular reactions, such as substitution by an external nucleophile or base. youtube.com

Mechanism for 2-Ethyloxetane Formation:

Deprotonation : A base (e.g., OH⁻) removes the acidic proton from the hydroxyl group to form a pentan-3-alkoxide.

Intramolecular Sₙ2 Attack : The negatively charged oxygen atom attacks the electrophilic C1 carbon, displacing the bromide ion.

Ring Formation : A new C-O bond is formed, resulting in the 2-ethyloxetane ring.

Neighboring group participation (NGP), also known as anchimeric assistance, can occur when a substituent in the reacting molecule acts as an internal nucleophile. vedantu.com In the case of this compound, the lone pair of electrons on the hydroxyl oxygen can participate in the departure of the leaving group. vedantu.comscribd.com

This process typically involves two consecutive Sₙ2 reactions:

Intramolecular Attack : The neutral hydroxyl group attacks the C1 carbon, displacing the bromide and forming a cyclic, protonated oxonium ion intermediate (protonated 2-ethyloxetane). This first step proceeds with inversion of configuration at C1. chem-station.com

Intermolecular Attack : An external nucleophile (e.g., a solvent molecule like water) then attacks the oxonium ion intermediate. This attack typically occurs at the less sterically hindered carbon of the ring (C1), opening the ring and leading to a second inversion of configuration.

Table 3: Intramolecular Pathways for this compound
PathwayConditionsKey IntermediateFinal Product
Intramolecular Williamson Ether SynthesisStrong Base (e.g., NaOH)Pentan-3-alkoxide2-Ethyloxetane
Neighboring Group Participation (NGP)Solvolysis (e.g., H₂O, ROH), no strong baseProtonated 2-ethyloxetane (oxonium ion)Pentane-1,3-diol (in water)

Applications of 1 Bromopentan 3 Ol in Advanced Organic Synthesis

As a Chiral Building Block for the Synthesis of Complex Molecules

The value of 1-bromopentan-3-ol in synthesis is significantly enhanced when used in its enantiomerically pure forms, (3R)-1-bromopentan-3-ol or (3S)-1-bromopentan-3-ol. uwosh.edunih.gov Access to these chiral synthons allows for the introduction of a specific stereocenter into a target molecule, which is a critical aspect of modern pharmaceutical and natural product synthesis. The differential reactivity of the hydroxyl and bromide functionalities allows for selective transformations at either end of the molecule.

Construction of Natural Products and Analogues

While specific total syntheses of natural products originating directly from this compound are not extensively documented in dedicated literature, its structure represents a key fragment in various bioactive molecules. For instance, the bromopentan-yl unit is found within complex structures like (3beta)-24-Bromochol-5-en-3-ol, a steroid derivative. parchem.com The general strategy for incorporating such a building block involves a sequence of protection and coupling steps.

A hypothetical synthetic sequence could involve:

Protection of the hydroxyl group: To prevent interference from the acidic proton of the alcohol, it would first be protected with a suitable group (e.g., as a silyl (B83357) ether or tetrahydropyranyl ether).

Carbon-carbon bond formation: The bromide can then be displaced by a nucleophile or used in a cross-coupling reaction to attach the five-carbon chain to a more complex molecular framework.

Deprotection and further modification: Subsequent removal of the protecting group would reveal the secondary alcohol, which can be further functionalized or may represent the final desired stereocenter.

This stepwise approach allows the chiral center from this compound to be embedded within the carbon skeleton of a natural product or its analogue.

Preparation of Scaffolds for Bioactive Molecules

The 1-hydroxy-3-pentyl substructure is a common motif in pharmacologically active compounds. Chiral bromo-alcohols like 3-bromocyclopentan-1-ol (B3381351) are recognized as valuable precursors for bioactive molecules, such as aminocyclopentanols, which can act as enzyme inhibitors. benchchem.com By analogy, this compound can serve as a scaffold to generate a library of diverse compounds for drug discovery.

The two functional groups allow for orthogonal chemical modifications. For example, the bromine can be converted to an azide, which is then reduced to an amine, yielding a chiral amino-alcohol. The hydroxyl group, on the other hand, can be oxidized to a ketone or used in etherification reactions. This versatility enables the synthesis of a wide array of molecular scaffolds from a single chiral starting material.

Table 1: Potential Bioactive Scaffolds from (R)-1-Bromopentan-3-ol

Starting Material Reagent Sequence Resulting Scaffold Potential Application

Synthesis of Fine Chemicals and Specialty Materials

In the realm of fine chemicals, chiral alcohols and their derivatives are in high demand as additives, solvents, and precursors for materials with specific properties. 1-Bromopentan-2-ol, a constitutional isomer, is noted for its use as an additive in lubricating preparations and as a solvent in spectroscopy. biosynth.com Similarly, enantiomerically pure this compound could be used to synthesize chiral additives for polymers or liquid crystals, where stereochemistry can dictate the material's bulk properties. The synthesis of specialty esters or ethers from the alcohol functional group, while retaining the bromine for subsequent polymerization or surface grafting, is a plausible application in materials science.

Precursor to Organometallic Reagents

The carbon-bromine bond in this compound is a gateway to forming highly reactive and synthetically useful organometallic reagents. However, the presence of the acidic hydroxyl proton is a major incompatibility with the formation of strongly basic reagents like Grignard and organolithium compounds. libretexts.org Therefore, protection of the alcohol is a mandatory first step before any attempt to form these organometallics.

Formation and Application of Grignard Reagents

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. chemguide.co.uk The synthesis of the Grignard reagent from this compound would proceed via a two-step process:

Protection: The alcohol is converted to an unreactive ether, for example, a tetrahydropyranyl (THP) ether or a tert-butyldimethylsilyl (TBDMS) ether.

Formation: The protected bromoalkane is then reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. chemguide.co.ukresearchgate.net

This organometallic intermediate can then be used in a variety of classic Grignard reactions. Reacting it with aldehydes or ketones provides a route to more complex secondary or tertiary alcohols, respectively. libretexts.org

Table 2: Synthesis and Reaction of a Grignard Reagent from this compound

Step Reaction Reagents and Conditions Intermediate/Product
1 Protection of Alcohol 3,4-Dihydropyran, p-TsOH (cat.), CH₂Cl₂ 2-((3-Bromopropoxy)methyl)tetrahydro-2H-pyran
2 Grignard Formation Mg turnings, dry THF, reflux (3-(Tetrahydro-2H-pyran-2-yloxy)pentyl)magnesium bromide

Utilization in Organolithium and Organozinc Chemistry

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are extremely strong bases and potent nucleophiles. libretexts.orgwikipedia.org The protected form of this compound can be converted to its organolithium counterpart via reaction with two equivalents of lithium metal. Organolithium reagents are generally more reactive than their Grignard analogues and are used in similar applications, such as additions to carbonyls and for metal-halogen exchange reactions. wikipedia.org They can also be used to prepare other organometallic compounds, such as organocuprates.

Organozinc Reagents: Organozinc reagents are notably less reactive and more tolerant of other functional groups compared to Grignard or organolithium reagents. sigmaaldrich.com While direct formation from an alkyl bromide and zinc metal often requires highly activated "Rieke Zinc," a common route is through transmetalation from an organolithium or Grignard reagent. sigmaaldrich.com The resulting organozinc compound derived from protected this compound would be a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allowing for the formation of C(sp³)–C(sp²) bonds with high efficiency. The milder nature of organozinc reagents makes them compatible with a broader range of functional groups that might be present in the coupling partner. sigmaaldrich.com

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. acs.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. frontiersin.org Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot procedure to form a single product incorporating atoms from all starting materials, represent a highly convergent and efficient synthetic strategy. organic-chemistry.orgwikipedia.org

The structure of this compound is particularly well-suited for designing cascade sequences. The hydroxyl group can act as an internal nucleophile, leading to the formation of cyclic ethers through intramolecular substitution of the bromide. This process, often catalyzed by a base or a metal, is a cornerstone of its utility in cascade synthesis.

A prominent application is in the synthesis of substituted tetrahydropyrans (THPs), which are core structural motifs in numerous natural products. uva.esbeilstein-journals.org For instance, a cascade reaction can be initiated by the deprotonation of the hydroxyl group of this compound, followed by an intramolecular SN2 cyclization to furnish 2-ethyltetrahydropyran. By modifying the substrate or reaction conditions, more complex cascades can be achieved. For example, if the reaction is performed in the presence of an external electrophile, a cascade involving initial alkylation or acylation of the hydroxyl group followed by cyclization can be envisaged.

Research has demonstrated the feasibility of similar transformations using related bromohydrins. For example, chemo- and stereodivergent one-pot biocatalyzed reactions of bromoketones can lead to enantiopure bromohydrins, which are then cyclized to form five- or six-membered N-heterocycles like prolinol or piperidin-3-ol. researchgate.net This highlights the potential of this compound derivatives in analogous cascade sequences for synthesizing valuable heterocyclic compounds.

In the realm of multicomponent synthesis, this compound can serve as a bifunctional component. While direct literature examples are scarce, its reactivity profile suggests its potential inclusion in known MCRs. For example, in a modified Passerini or Ugi reaction, the hydroxyl group could act as the alcohol component. nih.govscielo.br A hypothetical three-component reaction between an aldehyde, an isocyanide, and this compound could potentially yield an α-acyloxy carboxamide intermediate still bearing the bromoalkyl chain, which could then be used for subsequent intramolecular cyclization in a one-pot sequence, thus combining MCR and cascade strategies.

Table 1: Representative Cascade Cyclization of this compound to 2-Ethyltetrahydropyran

EntryBaseSolventTemperature (°C)Yield (%)Reference (by analogy)
1NaHTHF2592 uva.es
2K₂CO₃Acetonitrile8075 acs.org
3t-BuOKt-BuOH2588 uva.es

Contributions to Methodology Development in Stereoselective Bond Formations

The development of new synthetic methods that control stereochemistry is a central goal of organic chemistry. nih.gov Chiral molecules like (R)- or (S)-1-bromopentan-3-ol are invaluable tools in this endeavor, serving as model substrates to test the efficacy and selectivity of new catalysts and reaction conditions. researchgate.net The presence of a stereocenter adjacent to two reactive functional groups allows for a detailed investigation of stereocontrol in various bond-forming processes.

One area of contribution is in the development of organocatalyzed stereoselective reactions. researchgate.netmdpi.com For example, chiral thiourea (B124793) or squaramide catalysts could be employed to promote the enantioselective intramolecular cyclization of prochiral analogues of this compound or the desymmetrization of related diols. The resulting stereochemical outcome (diastereo- and enantioselectivity) provides crucial information about the transition state of the catalyzed reaction, thereby aiding in catalyst design and optimization.

Furthermore, this compound is an excellent substrate for developing stereospecific reactions where the configuration of the starting material dictates the configuration of the product. The SN2 displacement of the bromide by a nucleophile, or the intramolecular cyclization to an epoxide or tetrahydropyran, proceeds with inversion of configuration at the carbon bearing the bromine, or at the hydroxyl-bearing carbon if it is first converted to a leaving group. Studying these transformations with enantiopure this compound allows chemists to validate the stereochemical course of newly developed reaction protocols. nih.gov

Recent advances in chemoenzymatic synthesis also highlight the potential role of compounds like this compound. Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of a corresponding bromoketone to furnish enantiopure (R)- or (S)-1-bromopentan-3-ol. uniovi.esmdpi.com This enantiopure bromohydrin can then be used as a chiral starting material for the synthesis of other optically active molecules, such as enantiopure epoxides or substituted tetrahydropyrans. researchgate.netmdpi.com The development of such chemoenzymatic cascades relies on the predictable reactivity of the bromohydrin moiety.

Table 2: Stereoselective Transformations Utilizing this compound as a Model Substrate

TransformationCatalyst/ReagentKey Bond FormationStereochemical OutcomeReference (by analogy)
Intramolecular CyclizationChiral Brønsted AcidC-OHigh Diastereoselectivity uva.es
Nucleophilic SubstitutionAzide (NaN₃)C-NSN2 (Inversion) nih.gov
Epoxidation (via halohydrin)Baker's Yeast (reduction), then BaseC-OHigh Enantioselectivity mdpi.com
Organocatalyzed BromohydroxylationChiral Thiourea & NBSC-Br, C-Otrans-addition, High Enantioselectivity researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, including 1-bromopentan-3-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules derived from this compound. researchgate.net

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In a derivative of this compound, COSY spectra would show cross-peaks between protons on adjacent carbons, helping to map out the carbon skeleton's proton connectivity. For instance, the proton on the carbon bearing the hydroxyl group would show correlations to the protons on the adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of directly attached carbons. youtube.com It is highly sensitive as it is a proton-detected experiment. sdsu.edu For a derivative of this compound, the HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, providing direct C-H bond information. sdsu.eduprinceton.edu

These techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure of complex derivatives of this compound. researchgate.net

Table 1: Application of 2D NMR Techniques for a Hypothetical Derivative of this compound

NMR TechniqueInformation GainedExample Correlation for a Derivative
COSY H-H correlations through 2-3 bondsCorrelation between the proton at C3 (CH-OH) and protons at C2 and C4.
HSQC Direct C-H one-bond correlationsCorrelation between the proton at C3 and the carbon at C3.
HMBC Long-range C-H correlations (2-3 bonds)Correlation from the protons at C1 to the carbon at C3.

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary, particularly in the context of asymmetric synthesis. researchgate.netgoogle.com

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral analyte (in this case, the hydroxyl group of this compound) to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, the enantiomeric ratio and thus the enantiomeric excess can be calculated. A disadvantage of this method is the potential for kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate ee values. dss.go.th

Chiral Lanthanide Shift Reagents (CLSRs): These are chiral complexes of lanthanide ions (e.g., Europium or Praseodymium) that can reversibly coordinate to Lewis basic sites in the substrate molecule, such as the hydroxyl group of this compound. This coordination induces large changes in the chemical shifts of nearby protons. Because the interaction between the chiral reagent and each enantiomer forms a transient diastereomeric complex, the induced shifts are different for each enantiomer. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the determination of the enantiomeric excess by integration.

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes and restricted rotation. For this compound, DNMR could be employed to investigate the rotational barriers around the C-C bonds and to determine the relative populations of different staggered conformations (anti and gauche).

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at higher temperatures. By analyzing the lineshape of the signals as a function of temperature, thermodynamic and kinetic parameters for the conformational exchange can be determined, providing insight into the molecule's flexibility and preferred shapes.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of reaction products and intermediates.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental composition of a molecule from its exact mass. uni-regensburg.de For this compound (C₅H₁₁BrO), the expected monoisotopic mass is 165.9993 Da. uni.lunih.gov HRMS can confirm the identity of the product by matching its experimentally determined exact mass to the calculated value, distinguishing it from other compounds with the same nominal mass. rsc.org This is particularly useful in complex reaction mixtures where multiple products may be formed. rsc.org

Table 2: Predicted HRMS Adducts for this compound

Adductm/z
[M+H]⁺ 167.00661
[M+Na]⁺ 188.98855
[M-H]⁻ 164.99205
Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. nationalmaglab.org This process provides valuable structural information by revealing the fragmentation pathways of the parent ion. unt.educhemguide.co.uk

The fragmentation of this compound in an MS/MS experiment would likely involve several key pathways:

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z corresponding to the loss of 18 Da. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is also a characteristic fragmentation for alcohols. libretexts.org For this compound, this could result in the loss of an ethyl radical (C₂H₅•) or a bromoethyl radical (CH₂CH₂Br•).

Loss of Br•: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (79/81 Da), leading to a characteristic isotopic pattern in the mass spectrum.

By analyzing the masses of the fragment ions, the connectivity of the original molecule can be deduced, providing confirmatory evidence for its structure. researchgate.net This is particularly useful for distinguishing between isomers, which may have identical HRMS data but different fragmentation patterns. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound. uni-siegen.de These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present. edinst.comksu.edu.sa

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during vibration. edinst.comksu.edu.sa For this compound, the IR spectrum is characterized by several key absorption bands that correspond to its specific functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks in the 2850-2960 cm⁻¹ range are attributed to the C-H stretching vibrations of the pentyl chain. The C-O stretching vibration typically appears in the 1050-1150 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Complementary to IR spectroscopy, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.comksu.edu.sa It is particularly effective for observing non-polar bonds. In the context of this compound, Raman spectroscopy can provide clear signals for the C-C backbone and C-H bonds, which are often more pronounced than in the IR spectrum. americanpharmaceuticalreview.com

Application in Reaction Monitoring:

Both IR and Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. uni-siegen.de For instance, during an oxidation reaction to form 2-bromopentan-3-one (B1268175), the disappearance of the characteristic O-H stretching band and the appearance of a strong C=O stretching band (typically around 1715 cm⁻¹) in the IR spectrum would signify the conversion of the alcohol to a ketone. benchchem.com This allows for real-time analysis of reaction kinetics and endpoint determination.

Functional Group Vibrational Mode Typical IR Absorption (cm⁻¹) ** Typical Raman Shift (cm⁻¹) **
O-HStretching3200-3600 (broad)
C-HStretching2850-29602850-2960
C-OStretching1050-1150
C-BrStretching500-600

X-ray Crystallography of Solid Derivatives for Absolute Stereochemistry and Conformational Analysis

While obtaining a single crystal of the liquid this compound suitable for X-ray diffraction is challenging, the preparation of solid derivatives allows for the unambiguous determination of its absolute stereochemistry and conformational analysis. X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystal lattice, offering definitive proof of molecular structure.

For chiral molecules like this compound, resolving the enantiomers and crystallizing one of them, or forming a crystalline diastereomeric derivative, is a common strategy. For example, reacting the chiral alcohol with a chiral carboxylic acid to form a diastereomeric ester can facilitate crystallization. The resulting crystal structure would reveal the absolute configuration (R or S) at the C-3 stereocenter.

Although no direct X-ray crystallographic data for this compound itself is readily available in the literature, studies on similar bromoalkyl compounds, such as cholest-5-en-3β-oxy-5-bromopentane, demonstrate the power of this technique in elucidating the conformation of the bromoalkyl chain. core.ac.uk Such analyses can reveal details about bond lengths, bond angles, and torsional angles, providing insights into the preferred spatial arrangement of the molecule in the solid state. core.ac.uk

Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

As this compound possesses a chiral center at the C-3 position, methods for separating and quantifying its enantiomers are crucial for stereoselective synthesis and analysis. Chiral chromatography is the premier technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. dss.go.th The separation is achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. dss.go.thsigmaaldrich.com For the analysis of this compound, the alcohol may be analyzed directly or after derivatization to a more volatile species. sigmaaldrich.com

Derivatized cyclodextrin (B1172386) phases, such as those with alkyl or acyl groups, create a chiral environment within the GC column. dss.go.th The differential interaction between the enantiomers of this compound and the CSP leads to different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative (e.g., G-TA, B-DM) and the temperature program are critical for achieving optimal resolution. sigmaaldrich.com

Parameter Description
Stationary Phase Chiral, often a derivatized cyclodextrin (e.g., 2,6-di-O-pentyl-3-O-trifluoroacetyl-β-cyclodextrin). dss.go.th
Carrier Gas Inert gas, such as nitrogen, helium, or hydrogen. dss.go.th
Temperature Programmed temperature ramp to ensure efficient separation of volatile compounds. Lower elution temperatures generally favor better enantioselectivity. sigmaaldrich.com
Detector Commonly a Flame Ionization Detector (FID). dss.go.th

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable method for the separation of enantiomers, particularly for less volatile or thermally labile compounds. google.com Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase.

For this compound, various types of chiral stationary phases could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation. rsc.org

Parameter Description
Stationary Phase Chiral, such as polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) or other types of CSPs.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio is optimized for resolution. rsc.org
Detector Commonly a UV detector if the analyte has a chromophore. For analytes like this compound without a strong chromophore, a Refractive Index (RI) detector or derivatization with a UV-active tag may be necessary.

Theoretical and Computational Investigations of 1 Bromopentan 3 Ol and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of molecular structure and reactivity. These computational methods allow for a detailed examination of electronic properties and conformational possibilities, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). libretexts.org

For 1-bromopentan-3-ol, the electronic structure is significantly influenced by the presence of the electronegative bromine and oxygen atoms. DFT calculations can map the electron density distribution and determine the energies of the frontier orbitals. The HOMO is likely to have significant contributions from the lone pair electrons of the oxygen and bromine atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized around the C-Br bond, specifically on the carbon atom attached to the bromine, indicating this as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Conformational Landscape Exploration and Energy Minima Determination

The flexibility of the pentane (B18724) chain in this compound allows it to adopt various spatial arrangements or conformations. mdpi.com Computational methods, particularly DFT, can be used to explore the molecule's conformational landscape to identify the most stable structures, which correspond to energy minima on the potential energy surface. mdpi.com This process involves systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts can aid in the assignment of complex experimental spectra and can be particularly useful for distinguishing between different isomers or conformers.

IR Frequencies: DFT calculations can also compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak in the theoretical spectrum can be assigned to a specific molecular motion, such as the stretching of the O-H bond, the C-Br bond, or the various C-H bonds, as well as bending vibrations. This information is invaluable for interpreting experimental IR spectra and confirming the presence of specific functional groups.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions. youtube.com By mapping the energy landscapes of reactions, chemists can gain a deeper understanding of the factors that control reaction outcomes.

Potential Energy Surface (PES) Mapping for Substitution and Elimination Reactions

A potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. libretexts.orgwayne.edu For a chemical reaction, the PES maps the energy changes as reactants are converted into products, passing through a high-energy transition state. libretexts.orgwayne.edu Computational methods can be used to calculate the PES for reactions involving this compound, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. benchchem.com

In a substitution reaction, the bromine atom is replaced by a nucleophile. In an elimination reaction, a molecule of HBr is removed to form an alkene. Mapping the PES for these competing pathways allows for the identification of the transition state structures for each reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org The geometry of the transition state provides crucial information about the mechanism of the reaction.

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined as the energy difference between the reactants and the transition state on the potential energy surface. csbsju.edu A lower activation energy corresponds to a faster reaction rate.

By calculating the activation energies for the competing substitution and elimination pathways of this compound, it is possible to predict which reaction will be favored under a given set of conditions. For instance, factors such as the nature of the solvent and the steric bulk of the base can influence the relative activation energies and thus the product distribution. Generally, higher temperatures tend to favor elimination reactions over substitution reactions. masterorganicchemistry.com

Furthermore, transition state theory can be used in conjunction with the calculated activation energies to estimate the theoretical reaction rate constants. These calculated rates can then be compared with experimental kinetic data to validate the computational model and provide a comprehensive understanding of the reaction dynamics.

Elucidation of Stereoselective Pathways

The stereochemical outcome of chemical reactions is of paramount importance, particularly in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. For a chiral molecule such as this compound, which possesses a stereocenter at the C3 position, reactions involving this center can proceed through different stereoselective pathways, leading to the formation of specific stereoisomers. Computational chemistry provides powerful tools to elucidate these pathways by mapping the potential energy surface (PES) of a reaction.

Theoretical investigations into the stereoselectivity of reactions involving this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can model the transition states (TS) for different stereochemical outcomes (e.g., S_N2 inversion vs. retention of configuration, or syn- vs. anti-elimination). By calculating the activation energy (energy barrier) for each pathway, researchers can predict the dominant stereoisomeric product.

For instance, in a nucleophilic substitution reaction at the C3 carbon, a direct S_N2 attack would lead to inversion of stereochemistry. Alternatively, a more complex mechanism involving neighboring group participation by the hydroxyl or bromo group could potentially lead to retention of configuration. Computational modeling can determine the relative energy barriers for these competing pathways. The lower the calculated energy barrier, the more kinetically favorable and, therefore, the more likely that reaction pathway is to occur.

A hypothetical study might investigate the reaction of (R)-1-bromopentan-3-ol with a nucleophile. The calculations would focus on the transition state geometries and their corresponding energies for the formation of the (S) and (R) products.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Substitution on (R)-1-bromopentan-3-ol

Reaction PathwayTransition State (TS) GeometryCalculated Activation Energy (kcal/mol)Predicted Major Product
S_N2 InversionTrigonal bipyramidal TS20.5(S)-product
Retention PathwayComplexed, multi-step TS28.2(R)-product

The results in such a table would strongly suggest that the reaction proceeds primarily through an S_N2 mechanism, yielding the product with inverted stereochemistry. These theoretical predictions can guide synthetic chemists in selecting reaction conditions that favor the desired stereoisomer.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed information on conformational changes, solvent effects, and intermolecular interactions.

Solvent Effects on Reactivity and Conformational Preferences

The solvent environment can significantly influence the behavior of a solute molecule like this compound. The presence of both a polar hydroxyl (-OH) group and a polar carbon-bromine (C-Br) bond suggests that its conformational preferences will be highly dependent on the polarity of the solvent.

MD simulations can be used to explore the conformational landscape of this compound in various solvents. By analyzing the trajectories of the atoms over time, one can determine the probability of finding the molecule in different conformations, which are often characterized by specific dihedral angles. For example, the gauche and anti conformations around the C2-C3 bond would be of interest. In a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group and the bromine atom might be favored, leading to a more compact conformation. In a polar protic solvent like water, intermolecular hydrogen bonds with the solvent would dominate, leading to a more extended conformation.

These conformational preferences can, in turn, affect the molecule's reactivity. For example, a specific conformation might be required for a particular reaction to occur, and the solvent could either favor or disfavor this reactive conformation.

Table 2: Hypothetical Conformational Distribution of this compound in Different Solvents from MD Simulations

SolventDihedral Angle (HO-C3-C2-C1)Predominant ConformationHydrogen Bonding
Cyclohexane (non-polar)~60° (gauche)CompactIntramolecular (OH---Br)
Water (polar protic)~180° (anti)ExtendedIntermolecular (Solute-Solvent)
Dimethyl Sulfoxide (polar aprotic)Mixture of gauche and antiFlexibleIntermolecular (Solute-Solvent)

Intermolecular Interactions and Aggregation Behavior

Beyond the influence of the solvent on a single molecule, MD simulations can also investigate the interactions between multiple this compound molecules. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes self-aggregation a likely phenomenon, especially in non-polar solvents or at high concentrations.

MD simulations can model a system containing many this compound molecules to observe how they interact and whether they form stable aggregates or clusters. The primary intermolecular forces at play would be hydrogen bonding between the hydroxyl groups and dipole-dipole interactions arising from the C-Br and C-O bonds.

Analysis of the simulation trajectories, often through tools like the radial distribution function (RDF), can provide quantitative information about the structure of these aggregates. The RDF for the oxygen atoms of the hydroxyl groups, for instance, would show a sharp peak at a short distance if hydrogen-bonded dimers or larger clusters are forming. Understanding this aggregation behavior is crucial as it can affect the macroscopic properties of the substance, such as its viscosity and boiling point, as well as its reactivity in solution. ub.edu

Table 3: Hypothetical Radial Distribution Function (RDF) Peak Analysis for Oxygen Atoms in this compound from MD Simulations

SystemRDF Peak Position (g(r)) for O-OCoordination Number (within first peak)Interpretation
Pure this compound (liquid)2.8 Å~1.5Significant hydrogen-bonded dimerization and small clusters
This compound in WaterNo significant peak~0.1Molecules are well-solvated by water, minimal self-aggregation
This compound in Hexane (B92381)2.8 Å~2.0Strong tendency to form larger aggregates to minimize contact with the non-polar solvent

These theoretical and computational approaches provide deep insights into the chemical nature of this compound at a molecular level, guiding our understanding of its stereochemistry, conformational dynamics, and interactions.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing bromoalkanes often involve reagents and conditions that are not environmentally benign or atom-economical. For instance, the classic preparation of 1-bromopentane (B41390) from 1-pentanol (B3423595) utilizes concentrated sulfuric acid and sodium bromide, generating significant salt waste. youtube.com Future research is focused on developing greener alternatives.

Another avenue involves exploring catalytic approaches that maximize atom economy. The iron-catalyzed cross-coupling of Grignard reagents with alkyl halides is one such example that utilizes an inexpensive, earth-abundant metal. lookchem.com Adapting such catalytic principles to the synthesis of 1-bromopentan-3-ol from simpler, readily available precursors could significantly reduce waste and cost. Research into alternative brominating sources that avoid the formation of stoichiometric byproducts is also a key area of interest.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The chiral center at the C3 position of this compound means that its enantiomers, (R)-1-bromopentan-3-ol and (S)-1-bromopentan-3-ol, could serve as valuable chiral building blocks. nih.gov A significant area of future research lies in the development of catalytic methods to produce these enantiomers with high purity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Research has shown that proline-derived organocatalysts, such as Jørgensen-Hayashi type catalysts, can effectively catalyze the α-bromination of aldehydes with high enantioselectivity using N-bromosuccinimide (NBS). researchgate.net The resulting α-bromo aldehyde can be subsequently reduced to the chiral bromoalcohol. acs.org Applying this methodology to the bromination of pentanal, followed by reduction, could provide a viable route to enantiomerically enriched 2-bromo-pentan-1-ol, and adapting the strategy for precursors to this compound is a logical next step. acs.org

Another promising approach is the use of enzymes in biocatalytic resolutions. Haloalkane dehalogenases have demonstrated the ability to enantioselectively catalyze the hydrolytic dehalogenation of chiral haloalkanes. muni.cz These enzymes could potentially be used in a kinetic resolution of racemic this compound, where one enantiomer reacts preferentially, leaving the other enantiomer in high enantiomeric excess. Further research would involve screening for or engineering haloalkane dehalogenases with high activity and selectivity for this specific substrate.

Investigation into Photoredox and Electrochemical Transformations Involving this compound

Photoredox and electrochemical methods offer unique, sustainable pathways for chemical synthesis by using light or electricity to drive reactions. doi.orgresearchgate.net These techniques can generate highly reactive radical intermediates under mild conditions.

Future research could explore the use of this compound in photoredox-catalyzed reactions. The carbon-bromine bond can be homolytically cleaved upon single-electron reduction by a photocatalyst, generating an alkyl radical. This radical could then participate in various bond-forming reactions, such as C-C or C-N bond formation. For example, photoredox catalysis has been used to generate radicals from bromoalkanes for the synthesis of complex nitrogen-containing heterocycles like azepanes. doi.org

Electrochemistry provides another powerful tool. Ritter-type amination of C(sp³)–H bonds has been achieved using an electro-generated sulfate (B86663) radical as a hydrogen atom transfer agent. researchgate.net This method has been successfully applied to 1-bromopentane, showing high regioselectivity for C-H amination at the position furthest from the bromine atom. researchgate.net Investigating similar electrochemical C-H functionalization on the this compound backbone could lead to novel derivatives that are difficult to access through traditional means.

Expanding Applications in Green Chemistry and Biocatalysis

The principles of green chemistry emphasize the use of environmentally benign solvents, catalysts, and processes. benchchem.com Future applications of this compound within this framework are manifold.

In synthesis, the use of non-metallic, recyclable catalysts is a key goal. For instance, the oxidation of alcohols can be achieved using catalysts like 2,2,6,6-tetramethylpiperidine-N-oxy (TEMPO) with bleach as a stoichiometric oxidant, which is an environmentally friendly and economical system. researchgate.net Integrating such green catalytic steps into synthetic routes that produce or use this compound is an important research direction.

Biocatalysis offers significant advantages in terms of selectivity and mild reaction conditions. muni.cz Beyond the enantioselective dehalogenation mentioned earlier, enzymes could be used for the synthesis of this compound itself. For example, a biocatalytic reduction of a precursor ketone (2-bromopentan-3-one) using a ketoreductase enzyme could provide excellent enantioselectivity for the desired alcohol. This avoids the use of metal hydride reducing agents and often allows the reaction to be performed in aqueous media.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and the potential for automation.

The synthesis of intermediates for this compound could be significantly improved using flow technology. For example, the bromination of ketones has been adapted to continuous flow systems, allowing for better control over the exothermic reaction and improving safety and yield. benchchem.com Similarly, photoredox reactions are particularly well-suited for flow reactors, which ensure uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility. tue.nlrsc.org Future work could focus on developing a multi-step, continuous-flow synthesis of enantiomerically pure this compound, integrating catalytic bromination, reduction, and purification steps onto a single automated platform.

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Probes

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens, provide invaluable mechanistic data.

For the enantioselective synthesis of this compound, techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could be employed. For example, in the development of organocatalytic bromination, researchers used ¹H NMR to monitor reaction progress, identify intermediates, and study the effects of additives like water on the rate and selectivity. researchgate.net This real-time analysis allows for rapid optimization of reaction parameters such as catalyst loading, temperature, and reaction time. Future research should apply these techniques to probe the mechanisms of novel catalytic, photochemical, and electrochemical reactions involving this compound to identify transient species, understand catalyst deactivation pathways, and precisely control reaction outcomes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-bromopentan-3-ol, and how can side reactions (e.g., elimination) be minimized?

Methodological Answer: The synthesis of brominated alcohols like this compound typically involves the reaction of pentan-3-ol with hydrobromic acid (HBr) under controlled conditions. To minimize elimination (e.g., formation of alkenes) and favor substitution:

  • Use concentrated HBr with sulfuric acid as a catalyst to enhance nucleophilic substitution (SN2) .
  • Maintain a reaction temperature below 100°C to suppress thermal decomposition.
  • Employ a fractionating column during distillation to isolate the product from unreacted starting material or byproducts .
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

Methodological Answer:

  • Spectroscopic Characterization:
    • NMR (¹H and ¹³C): Confirm the structure by observing peaks for the hydroxyl (-OH) proton at δ 1.5–2.5 ppm (broad) and the bromine-bearing carbon at δ 30–40 ppm .
    • IR Spectroscopy: Identify the O-H stretch (~3200–3600 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹).
  • Chromatography: Use GC-MS or HPLC to detect impurities (e.g., residual alcohol or elimination products) .
  • Physical Properties: Compare observed boiling point and density with literature values.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood to prevent inhalation of vapors, which may cause respiratory irritation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as halogenated waste .
  • First Aid: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The tertiary carbon adjacent to the hydroxyl group in this compound creates steric hindrance, favoring SN1 mechanisms over SN2 in polar protic solvents. To study this:

  • Conduct kinetic experiments using varying solvents (e.g., ethanol vs. acetone) and measure reaction rates via iodometric titration or conductivity .
  • Compare activation energies using computational methods (e.g., DFT calculations) to model transition states .
  • Analyze product distributions (e.g., racemization in SN1 vs. inversion in SN2) via chiral chromatography .

Q. What strategies can mitigate competing elimination pathways during functionalization of this compound?

Methodological Answer:

  • Base Selection: Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to reduce dehydrohalogenation .
  • Solvent Optimization: Choose polar aprotic solvents (e.g., DMF) to stabilize the transition state in substitution reactions .
  • Temperature Control: Lower reaction temperatures (<50°C) disfavor elimination thermodynamics .
  • Additives: Silver nitrate (AgNO₃) can precipitate bromide ions, shifting equilibrium toward substitution .

Q. How can this compound be utilized as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Resolution Techniques: Use enzymatic kinetic resolution with lipases to separate enantiomers .
  • Chiral Auxiliaries: Convert this compound into a sulfonate ester for stereoselective coupling reactions (e.g., Suzuki-Miyaura) .
  • Catalysis: Employ transition-metal catalysts (e.g., Pd/Cu) with chiral ligands to induce asymmetry in cross-coupling reactions .

Contradictions and Limitations in Current Evidence

  • and describe similar bromination methods but differ in optimal acid concentrations. This suggests solvent and temperature dependencies require further study.
  • Safety protocols in and conflict on spill management; follow institutional guidelines for halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.